H-Ala-Ala-Pro-pNA・HCl

説明

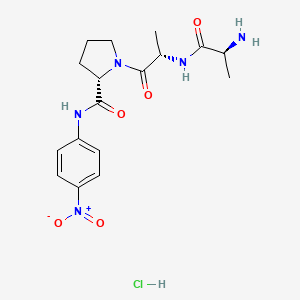

“H-Ala-Ala-Pro-pNA . HCl” is a chromogenic substrate for dipeptidyl aminopeptidase yscV, a thermosensitive enzyme from yeast, and for prolyl tripeptidyl peptidases . It is a synthetic compound .

Molecular Structure Analysis

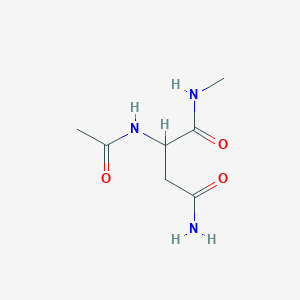

The molecular weight of “H-Ala-Ala-Pro-pNA . HCl” is 413.86 . The sum formula is C₁₇H₂₃N₅O₅ · HCl .

Physical and Chemical Properties Analysis

The molecular weight of “H-Ala-Ala-Pro-pNA . HCl” is 413.86, and the sum formula is C₁₇H₂₃N₅O₅ · HCl . It should be stored at temperatures below -15°C .

科学的研究の応用

ジペプチジルアミノペプチダーゼ yscV の基質

H-Ala-Ala-Pro-pNA・HCl(AAP-pNA としても知られる)は、ジペプチジルアミノペプチダーゼ yscV の発色基質 です。この酵素は、酵母 で見られる熱感受性酵素です。

プロリルトリペプチジルペプチダーゼの基質

AAP-pNA は、プロリルトリペプチジルペプチダーゼの基質としても使用されます 。これらの酵素は、タンパク質を構成アミノ酸に分解する役割を担っています。

酵素研究

この化合物は、特にカテプシン B、カテプシン H、カテプシン L を含む研究における酵素研究で使用されます 。これらの酵素は、細胞内タンパク質分解に重要な役割を果たしています。

生化学的および動力学的特性評価

生化学研究では、H-Ala-Ala-Pro-pNA・HCl は、酵素の動力学的特性評価に使用されます 。これは、特定の酵素の基質阻害と、他の酵素の生成物阻害を理解するのに役立ちます .

食品タンパク質の加水分解

H-Ala-Ala-Pro-pNA・HCl は、食品タンパク質の加水分解の研究で使用されます 。これは、食品タンパク質の加水分解に重要なラクトバチルス・ヘルベチカス由来の PepX や PepN などのエキソペプチダーゼの特性評価に使用されます .

作用機序

Target of Action

The primary targets of H-Ala-Ala-Pro-pNA . HCl are dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . Dipeptidyl aminopeptidase yscV is a thermosensitive enzyme from yeast, and prolyl tripeptidyl peptidases are a type of protease that cleaves peptide bonds where the carboxyl side of the bond is a proline residue.

Mode of Action

H-Ala-Ala-Pro-pNA . HCl acts as a chromogenic substrate for its target enzymes . When the compound interacts with these enzymes, it is cleaved, leading to a change in its structure and the release of a chromophore. This change can be detected and measured, providing a means of studying the activity of the enzymes.

Biochemical Pathways

The biochemical pathways affected by H-Ala-Ala-Pro-pNA . HCl are those involving the breakdown of proteins and peptides. By acting as a substrate for dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, the compound plays a role in the enzymatic degradation of proteins. The downstream effects of this process include the generation of amino acids and smaller peptides, which can be used in various cellular processes .

Pharmacokinetics

The resulting metabolites would then be excreted, primarily via the kidneys .

Result of Action

The action of H-Ala-Ala-Pro-pNA . HCl at the molecular level results in the cleavage of the compound and the release of a chromophore . This can be detected and measured, providing a quantitative readout of enzyme activity. At the cellular level, the action of the compound can influence protein degradation pathways, potentially affecting various cellular functions.

Action Environment

The action of H-Ala-Ala-Pro-pNA . HCl can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by temperature, as dipeptidyl aminopeptidase yscV is known to be thermosensitive . Additionally, factors such as pH and the presence of other molecules can also influence enzyme activity and, consequently, the action of H-Ala-Ala-Pro-pNA . HCl.

生化学分析

Biochemical Properties

H-Ala-Ala-Pro-pNA . HCl serves as a chromogenic substrate for various enzymes, including dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . When these enzymes act on H-Ala-Ala-Pro-pNA . HCl, they cleave the peptide bond between proline and p-nitroaniline, releasing the p-nitroaniline group. This release can be quantitatively measured due to the chromogenic properties of p-nitroaniline, which absorbs light at a specific wavelength. This property makes H-Ala-Ala-Pro-pNA . HCl a valuable tool for studying enzyme kinetics and activity.

Cellular Effects

H-Ala-Ala-Pro-pNA . HCl influences various cellular processes by serving as a substrate for specific proteases. In cellular assays, the cleavage of H-Ala-Ala-Pro-pNA . HCl by enzymes such as dipeptidyl aminopeptidase yscV can be used to monitor enzyme activity and regulation. This compound can impact cell signaling pathways by modulating the activity of enzymes involved in peptide processing . Additionally, the release of p-nitroaniline upon cleavage can be used as a reporter for enzyme activity in live-cell imaging studies.

Molecular Mechanism

The molecular mechanism of H-Ala-Ala-Pro-pNA . HCl involves its interaction with specific proteases and peptidases. The compound binds to the active site of these enzymes, where the peptide bond between proline and p-nitroaniline is cleaved. This enzymatic reaction results in the release of p-nitroaniline, which can be detected spectrophotometrically . The specificity of H-Ala-Ala-Pro-pNA . HCl for certain enzymes makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of H-Ala-Ala-Pro-pNA . HCl are important considerations. The compound is typically stored at temperatures below -15°C to maintain its stability . Over time, the activity of H-Ala-Ala-Pro-pNA . HCl may decrease due to degradation, which can affect the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under appropriate storage conditions, but its activity should be periodically verified to ensure reliable results.

Metabolic Pathways

H-Ala-Ala-Pro-pNA . HCl is involved in metabolic pathways related to peptide processing and degradation. The compound interacts with enzymes such as dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, which cleave the peptide bond between proline and p-nitroaniline . This cleavage releases p-nitroaniline, which can be further metabolized or excreted by the cell. The involvement of H-Ala-Ala-Pro-pNA . HCl in these pathways highlights its role in studying enzyme activity and regulation.

Transport and Distribution

The transport and distribution of H-Ala-Ala-Pro-pNA . HCl within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound may be taken up by cells through endocytosis or other transport mechanisms, allowing it to reach intracellular compartments where it can interact with target enzymes . The distribution of H-Ala-Ala-Pro-pNA . HCl within tissues can vary depending on the expression levels of these transporters and enzymes.

Subcellular Localization

H-Ala-Ala-Pro-pNA . HCl is localized within specific subcellular compartments where its target enzymes are present. The compound may be directed to these compartments through targeting signals or post-translational modifications that facilitate its interaction with enzymes such as dipeptidyl aminopeptidase yscV . The subcellular localization of H-Ala-Ala-Pro-pNA . HCl is crucial for its activity and function in enzymatic assays.

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAVHCDNGKPC-UWSFXBGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)

![Quinoxalino[2,3-b]phenazine-6,13-dione](/img/structure/B1448017.png)

![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)

![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)